2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

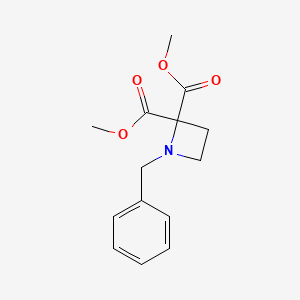

2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol It is known for its unique structure, which includes an azetidine ring, a benzyl group, and two ester functional groups

Vorbereitungsmethoden

The synthesis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate typically involves the reaction of azetidine derivatives with benzyl halides and esterification agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of azetidines, including 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate, exhibit promising anticancer properties. For instance, studies have shown that certain azetidine derivatives can inhibit the growth of various cancer cell lines, including lung adenocarcinoma and breast cancer cells. The mechanism often involves the disruption of cellular pathways critical for cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have indicated that azetidine derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .

Applications in Organic Synthesis

Building Block for Complex Molecules

Due to its versatile functional groups, this compound serves as an important building block in the synthesis of more complex organic molecules. It can be utilized in various reactions such as:

- Henry Condensation Reactions : This reaction allows for the formation of β-nitro alcohols from aldehydes and nitroalkanes .

- Synthesis of Chiral Aziridines : The compound can be transformed into aziridines, which are valuable intermediates in drug synthesis .

- Aldol-type Condensations : This application highlights its utility in constructing carbon-carbon bonds .

Case Studies

- Anticancer Research : A study focused on the synthesis of azetidine derivatives revealed that compounds similar to this compound displayed IC50 values significantly lower than traditional chemotherapeutics like cisplatin. The study emphasized the need for further exploration into their mechanisms of action and potential as lead compounds in drug development .

- Antimicrobial Evaluation : Another research effort investigated the antimicrobial properties of synthesized azetidine derivatives. The results indicated that specific modifications to the azetidine structure enhanced activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can undergo ring-opening reactions, which are crucial in its biological activity. The ester groups can also participate in hydrolysis reactions, leading to the formation of active metabolites .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate include:

Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.

Benzyl azetidine-2-carboxylate: Similar structure but lacks the dimethyl groups.

Dimethyl azetidine-2,2-dicarboxylate: Similar ester functionality but without the benzyl group.

The uniqueness of this compound lies in its combination of the azetidine ring, benzyl group, and ester functionalities, which provide it with distinct chemical and biological properties .

Biologische Aktivität

2,2-Dimethyl 1-benzylazetidine-2,2-dicarboxylate is a compound with significant potential in various biological applications. Its unique structural features allow it to interact with biological systems in ways that can lead to therapeutic benefits. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound has the following structural formula:

It features a benzyl group attached to an azetidine core, which is further substituted with two carboxylate groups. This structure contributes to its reactivity and interaction with biological targets.

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the biochemical environment within cells, affecting various physiological functions.

- Receptor Binding : It may bind to specific receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways that are crucial for maintaining homeostasis.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Cytotoxicity and Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate promising anticancer activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung adenocarcinoma) | 5.00 | |

| T47D (Breast carcinoma) | 6.60 | |

| HeLa (Cervical carcinoma) | 8.00 |

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Case Studies

- Study on Lung Cancer : A study investigated the effects of this compound on A549 cells and found that it significantly reduced cell viability compared to control groups. The mechanism was attributed to apoptosis induction through caspase activation.

- Breast Cancer Research : In T47D cells, treatment with the compound led to cell cycle arrest at the G1 phase, indicating its potential role in halting tumor progression.

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile must also be considered. Initial assessments indicate low toxicity towards normal cell lines (e.g., BALB/3T3), which is crucial for its therapeutic applicability.

Eigenschaften

IUPAC Name |

dimethyl 1-benzylazetidine-2,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-12(16)14(13(17)19-2)8-9-15(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIBJYMYEBRMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN1CC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.